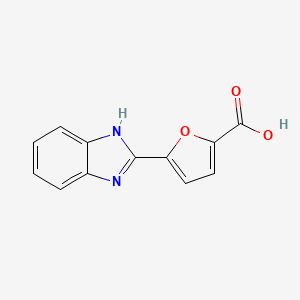

5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid

CAS No.: 893729-95-8

Cat. No.: VC17289444

Molecular Formula: C12H8N2O3

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893729-95-8 |

|---|---|

| Molecular Formula | C12H8N2O3 |

| Molecular Weight | 228.20 g/mol |

| IUPAC Name | 5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H8N2O3/c15-12(16)10-6-5-9(17-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14)(H,15,16) |

| Standard InChI Key | CDMKSEPSILMYEO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole core fused to a furan ring via a carbon-carbon bond at the 2-position of the benzimidazole and the 5-position of the furan. The carboxylic acid group at the furan’s 2-position introduces hydrogen-bonding capacity and ionic character under physiological conditions. Key structural identifiers include:

Table 1: Structural and Physicochemical Data

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | 5-(1H-Benzimidazol-2-yl)furan-2-carboxylic acid |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)C(=O)O |

| InChIKey | CDMKSEPSILMYEO-UHFFFAOYSA-N |

| Molecular Weight | 228.20 g/mol |

| Hydrogen Bond Donors | 2 (NH of benzimidazole, COOH) |

| Hydrogen Bond Acceptors | 5 (N, O of furan, COOH) |

The planar benzimidazole system enables π-π stacking interactions, while the furan-carboxylic acid moiety enhances solubility in polar solvents .

Synthesis and Structural Modification

Condensation-Based Synthesis

The compound is synthesized via acid-catalyzed condensation of o-phenylenediamine with furan-2-carboxylic acid derivatives. A representative pathway involves:

-

Intermediate Formation: Reaction of 2-furoic acid with thionyl chloride to yield 2-furoyl chloride.

-

Cyclocondensation: Heating o-phenylenediamine with 2-furoyl chloride in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours .

Equation:

Yield optimization studies indicate that electron-withdrawing substituents on the furan ring improve cyclization efficiency .

Derivative Design Strategies

Structural modifications focus on:

-

Position 5 of Benzimidazole: Replacing -H with -COOH or -SO₃H to modulate electronic effects.

-

Heterocycle Variation: Substituting furan with pyrrole or thiophene to alter aromaticity and binding affinity .

Comparative studies show that the -COOH group at position 5 enhances UV absorption but reduces antioxidant potency compared to -H analogs .

Biological Activity Profiles

Photoprotective Efficacy

In vitro SPF (Sun Protection Factor) assessments reveal moderate UVB-filtering capacity:

Table 2: Photoprotective Activity Comparison

| Compound | SPF Value | Substituent (Position 5) | Heterocycle (Position 2) |

|---|---|---|---|

| 5-(1H-BzIm)Furan-2-COOH | 12.4 | -COOH | Furan |

| Analog with -H | 18.9 | -H | Furan |

| PBSA (Reference) | 8.7 | -SO₃H | Phenyl |

The carboxylic acid group reduces SPF compared to -H analogs due to increased hydrophilicity and reduced skin permeability .

Antioxidant Mechanisms

Radical scavenging assays demonstrate dose-dependent activity:

-

DPPH Test: IC₅₀ = 128.5 µg/mL (moderate activity compared to ascorbic acid, IC₅₀ = 12.7 µg/mL).

-

FRAP Assay: 2,890 μmol TE/g, indicating moderate ferric ion reduction capacity .

Electron-donating groups (-OH, -NH₂) on the benzimidazole ring improve antioxidant performance, but the -COOH group’s electron-withdrawing nature limits this effect .

Pharmacological Applications and Challenges

Dermatological Formulations

The compound’s UV absorption and antifungal properties suggest utility in:

-

Sunscreen Creams: As a supplementary UVB filter.

-

Antimycotic Topicals: For athlete’s foot and candidiasis.

Anticancer Prospects

While direct evidence is limited, structurally related benzimidazoles exhibit antiproliferative effects against melanoma (IC₅₀ = 9.8 µM for analog 14 in SK-MEL-28 cells) . The furan-carboxylic acid moiety may chelate metal ions critical for tumor cell metabolism, warranting further study.

Comparative Analysis with Benzimidazole Derivatives

Table 3: Bioactivity Benchmarking

| Derivative | SPF | DPPH IC₅₀ (µg/mL) | Antifungal MIC (µg/mL) |

|---|---|---|---|

| 5-(1H-BzIm)Furan-2-COOH | 12.4 | 128.5 | 32–64 |

| Pyrrole Analog (-H) | 22.7 | 64.1 | 16–32 |

| Thiophene Analog (-SO₃H) | 9.8 | 210.4 | 64–128 |

The pyrrole analog outperforms furan derivatives in SPF and antioxidant metrics, highlighting heterocycle electronegativity as a critical design parameter .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume